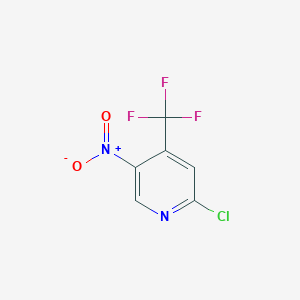

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . They are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The unique physicochemical properties of TFMP derivatives are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis

The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用

Magnetocaloric Effect and Slow Magnetic Relaxation

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine derivatives have been utilized in the synthesis of hexanuclear cluster complexes exhibiting enhanced magnetocaloric effects and slow magnetic relaxation. These complexes, containing the pyridine-2-aldoximate ligand, show promise for applications in cryogenic magnetic cooling and as single-molecule magnets, highlighting their potential in advanced magnetic storage devices and cooling systems (Liu, Zhang, & Zhu, 2014).

Herbicide Synthesis

A key intermediate for synthesizing highly efficient herbicides, such as trifloxysulfuron, is derived from modifications of 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine. This highlights its role in the agricultural industry, contributing to the development of more effective and targeted weed control solutions (Zuo Hang-dong, 2010).

Building Blocks for Organic Synthesis

The compound has also served as a versatile building block in organic synthesis, enabling the efficient synthesis of 4-substituted 7-azaindole derivatives. This application underlines its significance in constructing complex organic molecules with potential applications in pharmaceuticals and materials science (Figueroa‐Pérez et al., 2006).

Ligand Field-Tuned Magnetic Behavior

Research into 2p-4f complexes incorporating derivatives of 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine has revealed the ability to tune magnetic behaviors through careful adjustment of the ligand field around metal centers. Such findings contribute to our understanding of single-molecule magnet behavior and the design of materials with tailored magnetic properties (Mei et al., 2012).

Energetic Materials Development

The compound has been implicated in the synthesis of energetic materials, such as pyridine-based compounds with high density and good detonation properties. This application is particularly relevant to the development of advanced explosives and propellants (Ma et al., 2018).

作用機序

Target of Action

It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

Tfmps are known to exhibit numerous pharmacological activities . The presence of fluorine and the pyridine structure in TFMPs result in superior properties when compared to traditional compounds .

Biochemical Pathways

Tfmps and their derivatives have been found to affect various biochemical pathways due to their interaction with different biological targets .

Pharmacokinetics

The physicochemical properties of the compound, such as its predicted boiling point of 2631±400 °C and density of 1618±006 g/cm3 , may influence its pharmacokinetic properties.

Result of Action

Tfmps and their derivatives are known to exhibit various biological activities due to their interaction with different biological targets .

Action Environment

The action of 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . The compound’s stability, efficacy, and action can be affected by these and possibly other environmental conditions.

Safety and Hazards

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

2-chloro-5-nitro-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-5-1-3(6(8,9)10)4(2-11-5)12(13)14/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWHBSCVXBWSAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2943101.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2943105.png)

![N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B2943106.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2943109.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2943111.png)

![6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2943113.png)